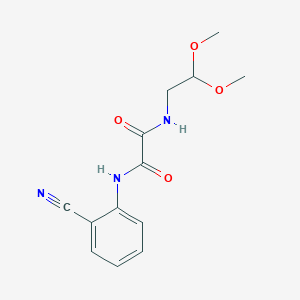
N'-(2-cyanophenyl)-N-(2,2-dimethoxyethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-cyanophenyl)-N-(2,2-dimethoxyethyl)oxamide, also known as CPO-27, is a metal-organic framework (MOF) that has gained significant attention in the scientific community due to its unique properties and potential applications. MOFs are a class of materials that consist of metal ions or clusters linked by organic ligands to form porous, crystalline structures. CPO-27 is one such MOF that has shown promising results in various research applications.
Applications De Recherche Scientifique
Synthesis and Structural Investigation
One study described the synthesis and structural investigation of symmetric and non-symmetric oxamides, emphasizing the stabilization of these compounds by intramolecular three-center hydrogen bonding. This foundational work lays the groundwork for understanding the chemical behavior of oxamide derivatives, including N'-(2-cyanophenyl)-N-(2,2-dimethoxyethyl)oxamide, in various conditions (Martínez-Martínez et al., 1998).
Bimetallic Complexes and Their Reactivity
Research on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide highlighted their synthesis, characterization, and investigation into their cytotoxic activities, as well as reactivities towards DNA and protein. This indicates the potential biomedical applications of oxamide derivatives in cancer therapy and DNA interaction studies (Li et al., 2012).
Electrocatalytic Reactions
A comprehensive survey on the electrochemical properties and electrocatalytic applications of N-oxyl compounds, including those related to oxamide derivatives, was conducted. This study explores the use of these compounds as catalysts for selective oxidation of organic molecules, showcasing their significance in industrial applications (Nutting et al., 2018).
Synthesis of Novel Derivatives
Another research effort focused on the synthesis of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, evaluating their in vitro anticancer activity and molecular docking studies. This implies the relevance of oxamide derivatives in designing new anticancer agents (Zheng et al., 2015).
Anticancer Activity
The synthesis of functionalized amino acid derivatives, including oxamide-related compounds, and their evaluation for in vitro cytotoxicity against human cancer cell lines highlighted potential applications in developing anticancer agents. Certain compounds demonstrated significant cytotoxicity, indicating their potential utility in cancer treatment (Kumar et al., 2009).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-19-11(20-2)8-15-12(17)13(18)16-10-6-4-3-5-9(10)7-14/h3-6,11H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHHZFNWJOYPDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)
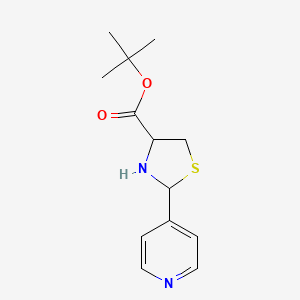
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
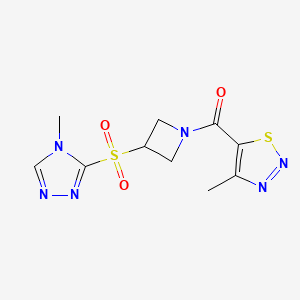
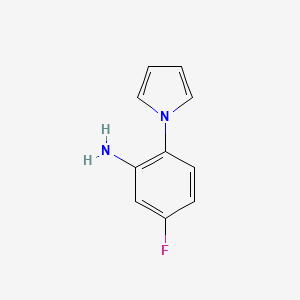
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)
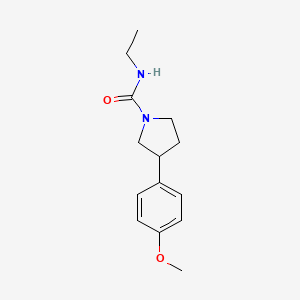
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
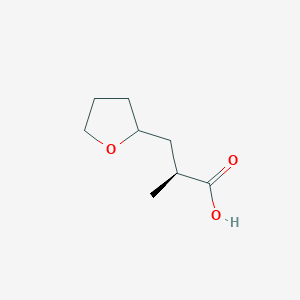
![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2384456.png)
![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)